molecular formula C5H11NO3 B12648824 3-Pentanol, 2-nitro-, (R*,S*)- CAS No. 138668-19-6

3-Pentanol, 2-nitro-, (R*,S*)-

Cat. No.: B12648824
CAS No.: 138668-19-6
M. Wt: 133.15 g/mol
InChI Key: UQCZRXRWSNMZEP-CRCLSJGQSA-N
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Description

3-Pentanol, 2-nitro-, (R*,S*)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanol, 2-nitro-, (R*,S*)- typically involves the nitration of 2-pentanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Pentanol, 2-nitro-, (R*,S*)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher efficiency and consistency in product quality. The use of advanced separation techniques, such as distillation and crystallization, ensures the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pentanol, 2-nitro-, (R*,S*)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentanol, 2-nitro-, (R*,S*)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pentanol, 2-nitro-, (R*,S*)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzymatic activities and the disruption of cellular processes. The hydroxyl group also plays a role in hydrogen bonding and other intermolecular interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanol, 2-nitro-, (R*,S*)- is unique due to its specific combination of a secondary alcohol and a nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

138668-19-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S,3R)-2-nitropentan-3-ol

InChI

InChI=1S/C5H11NO3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3/t4-,5+/m0/s1

InChI Key

UQCZRXRWSNMZEP-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H]([C@H](C)[N+](=O)[O-])O

Canonical SMILES

CCC(C(C)[N+](=O)[O-])O

Origin of Product

United States

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